4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine
Description
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine is a synthetic organic compound that features a pyridine ring substituted with a piperidine moiety and a cyclopentanecarbonyl group
Properties
IUPAC Name |
cyclopentyl-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(13-4-1-2-5-13)18-11-3-6-15(12-18)20-14-7-9-17-10-8-14/h7-10,13,15H,1-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZYTVCTTNAQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group is introduced via acylation reactions using cyclopentanecarbonyl chloride.
Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-cyclopropylcarbonylpiperidin-3-yl)oxy]pyridine
- 4-[(1-cyclohexanecarbonylpiperidin-3-yl)oxy]pyridine
- 4-[(1-cyclobutanecarbonylpiperidin-3-yl)oxy]pyridine
Uniqueness
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine is unique due to its specific combination of a cyclopentanecarbonyl group and a piperidine moiety attached to a pyridine ring. This unique structure may confer distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
Chemical Structure and Properties
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]pyridine features a pyridine ring substituted with a piperidine derivative, which is further modified with a cyclopentanecarbonyl group. This structure is significant as it suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Molecular Formula
- Molecular Formula: C_{15}H_{20}N_2O_2
- Molecular Weight: 264.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The piperidine moiety may enhance binding affinity to specific receptors or enzymes, influencing biological pathways related to:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: It may influence receptor activity, leading to altered physiological responses.
Study 1: Enzyme Inhibition
In a study investigating the compound's effect on enzyme activity, it was found that this compound inhibited the activity of specific cytochrome P450 enzymes. This inhibition suggests potential applications in pharmacology, particularly in drug metabolism studies.
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of the compound. In vitro assays demonstrated that it exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Study 3: Neuroprotective Effects
A recent investigation highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound showed promise in reducing oxidative stress and inflammation, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibition, anticancer effects | Receptor modulation, apoptosis induction |
| Similar Compound A | Mild enzyme inhibition | Non-specific binding |
| Similar Compound B | Moderate anticancer activity | Cell cycle disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
